Pancopride
Description
Structure
3D Structure
Properties
CAS No. |
137765-22-1 |
|---|---|
Molecular Formula |
C18H24ClN3O2 |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
4-amino-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-(cyclopropylmethoxy)benzamide |
InChI |
InChI=1S/C18H24ClN3O2/c19-14-7-13(17(8-15(14)20)24-10-11-1-2-11)18(23)21-16-9-22-5-3-12(16)4-6-22/h7-8,11-12,16H,1-6,9-10,20H2,(H,21,23)/t16-/m1/s1 |
InChI Key |
DBQMQBCSKXTCIJ-MRXNPFEDSA-N |
Isomeric SMILES |
C1CC1COC2=CC(=C(C=C2C(=O)N[C@@H]3CN4CCC3CC4)Cl)N |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2C(=O)NC3CN4CCC3CC4)Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
In Vitro Mechanism of Action of Prucalopride: A Technical Guide
Note to the Reader: The query specified "pancopride," for which no publicly available scientific data could be found. It is highly probable that this was a typographical error for "prucalopride," a well-characterized and selective high-affinity 5-HT₄ receptor agonist. This document will, therefore, provide a detailed in vitro mechanistic overview of prucalopride.
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the in vitro pharmacology of prucalopride. The document details its receptor binding affinity, downstream signaling pathways, and the experimental protocols used for its characterization.
Core Mechanism of Action
Prucalopride is a selective serotonin 5-HT₄ receptor agonist with enterokinetic properties.[1][2] Its primary mechanism of action involves the activation of 5-HT₄ receptors, which are G-protein coupled receptors (GPCRs) positively linked to adenylyl cyclase.[3] This activation initiates a downstream signaling cascade, primarily through the synthesis of cyclic adenosine monophosphate (cAMP), leading to its physiological effects.[3][4]
Receptor Binding Affinity and Selectivity
Prucalopride demonstrates high affinity for 5-HT₄ receptors with significant selectivity over other serotonin receptor subtypes and a wide range of other neurotransmitter receptors.
Table 1: Binding Affinity of Prucalopride for Human 5-HT₄ Receptor Isoforms
| Receptor Isoform | pKᵢ (mean) |
| Human 5-HT₄ₐ | 8.60 |
| Human 5-HT₄b | 8.10 |
Data sourced from Briejer et al. (2001).
Table 2: Selectivity Profile of Prucalopride
| Receptor/Target | pKᵢ | Selectivity (fold) for 5-HT₄ |
| Human D₄ Receptor | 5.63 | > 290 |
| Mouse 5-HT₃ Receptor | 5.41 | > 290 |
| Human Sigma₁ | 5.43 | > 290 |
Data sourced from Briejer et al. (2001). Prucalopride's affinity for over 50 other receptors was investigated, with only the above showing measurable, albeit significantly lower, affinity.
Signaling Pathways
The primary signaling pathway for the 5-HT₄ receptor involves the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the mechanism of action of prucalopride.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the Kᵢ (inhibitory constant) of prucalopride for the 5-HT₄ receptor.
Materials:
-
Membrane preparations from cells expressing the 5-HT₄ receptor.
-
Radioligand: [³H]-GR113808 (a high-affinity 5-HT₄ antagonist).
-
Unlabeled ligand: Prucalopride.
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
Procedure:
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand ([³H]-GR113808, typically 1-2 nM), and varying concentrations of the unlabeled ligand (prucalopride).
-
Add the membrane preparation to initiate the binding reaction.
-
To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of an unlabeled 5-HT₄ antagonist (e.g., 20 µM GR113808).
-
Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
The Kᵢ value for prucalopride is calculated from the IC₅₀ value (the concentration of prucalopride that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP upon binding to a Gs-coupled receptor.
Objective: To determine the potency (EC₅₀) and efficacy of prucalopride in activating the 5-HT₄ receptor.
Materials:
-
Whole cells expressing the 5-HT₄ receptor.
-
Prucalopride at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with a PDE inhibitor for a short period to prevent the breakdown of newly synthesized cAMP.
-
Add varying concentrations of prucalopride to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a competitive immunoassay-based detection kit. These kits typically involve a labeled cAMP tracer that competes with the cAMP from the sample for binding to a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.
-
Plot the cAMP concentration against the log of the prucalopride concentration to generate a dose-response curve.
-
Calculate the EC₅₀ (the concentration of prucalopride that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect) from the curve.
Conclusion
In vitro studies demonstrate that prucalopride is a potent and selective 5-HT₄ receptor agonist. Its high affinity for the 5-HT₄ receptor and its ability to stimulate the Gαs-adenylyl cyclase-cAMP signaling pathway are the core components of its mechanism of action. The experimental protocols detailed in this guide are standard methods for characterizing the in vitro pharmacology of compounds like prucalopride.
References
- 1. The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of prucalopride, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Pancopride's High-Affinity Engagement with the 5-HT3 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Pancopride for the 5-HT3 receptor, a critical interaction for its function as a potent and selective antagonist. The following sections detail the quantitative binding data, the experimental methodology utilized for its determination, and the fundamental signaling pathway of the 5-HT3 receptor.
Quantitative Binding Affinity of this compound
This compound demonstrates a high affinity for the 5-HT3 receptor, as determined by in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) quantifies this interaction, with a lower value indicating a stronger binding affinity.
| Compound | Receptor | Radioligand | Tissue Source | Kᵢ (nM) |
| This compound | 5-HT3 | [³H]GR65630 | Rat Brain Cortex Membranes | 0.40[1] |
Experimental Protocol: Radioligand Binding Assay
The determination of this compound's 5-HT3 receptor binding affinity was achieved through a competitive radioligand binding assay. While a complete, step-by-step protocol for this specific study is not publicly available, the following methodology is based on the key details provided in the primary literature.[1]
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Test Compound: this compound ((±)N-(1-azabicyclo-[2][2][2]-oct-3-yl)-2-cyclopropylmethoxy-4-amino-5-chlorobenzamide)
-
Radioligand: [³H]GR65630, a selective 5-HT3 receptor antagonist.
-
Tissue Preparation: Membranes isolated from the cortex of rat brains.
-
Assay Buffer: Composition not specified in the available literature. A common buffer for such assays is 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex tissue in an appropriate buffer and centrifuge to isolate the membrane fraction containing the 5-HT3 receptors.
-
Incubation: In a series of tubes, incubate the prepared rat brain cortex membranes with a fixed concentration of the radioligand, [³H]GR65630, and varying concentrations of the unlabeled test compound, this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time and temperature are critical parameters that were optimized for the assay but are not specified in the available abstract.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity, which corresponds to the amount of bound [³H]GR65630, using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of the competing unlabeled ligand (this compound). The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Methodological Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.
The 5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor. This fundamental difference dictates its rapid signaling mechanism.
Upon binding of an agonist, such as serotonin, the 5-HT3 receptor undergoes a conformational change, opening a non-selective cation channel. This allows for the rapid influx of sodium (Na⁺) and calcium (Ca²⁺) ions, and the efflux of potassium (K⁺) ions. The net effect is a depolarization of the cell membrane, leading to an excitatory postsynaptic potential (EPSP) and the generation of an action potential in neurons.
This compound, as a 5-HT3 receptor antagonist, binds to the receptor but does not induce the conformational change required to open the ion channel. By occupying the binding site, it prevents serotonin from binding and activating the receptor, thereby inhibiting the downstream signaling cascade.
The following diagram illustrates the signaling pathway of the 5-HT3 receptor and the inhibitory action of this compound.
References
Pancopride: A Technical Whitepaper on its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancopride is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and known pharmacological characteristics. The mechanism of action as a 5-HT3 receptor antagonist is explored, including a visualization of the putative downstream signaling pathway. This guide also presents available data on its pharmacodynamics and outlines general experimental protocols relevant to its study. While specific pharmacokinetic and detailed clinical trial data for this compound are not extensively available in the public domain, this whitepaper serves as a foundational resource for researchers and professionals in drug development interested in this compound.
Chemical Structure and Properties
This compound, a member of the benzamide class of compounds, is chemically identified as (R)-4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-(cyclopropylmethoxy)benzamide. Its structure is characterized by a substituted benzamide core linked to a quinuclidine moiety.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Identifier/Property | Value | Reference |
| IUPAC Name | 4-amino-N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-(cyclopropylmethoxy)benzamide | |
| CAS Number | 137765-24-3 | |
| Molecular Formula | C₁₈H₂₄ClN₃O₂ | |
| Molecular Weight | 349.9 g/mol | |
| 2D Structure |
|
Pharmacology
Mechanism of Action
This compound is a potent and selective antagonist of the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-hydroxytryptamine) leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization. These receptors are located on peripheral and central neurons, including vagal afferents in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brainstem, playing a crucial role in the emetic reflex.
By competitively binding to and blocking the 5-HT3 receptor, this compound inhibits the action of serotonin, thereby suppressing nausea and vomiting. This mechanism is central to its potential therapeutic application as an antiemetic, particularly in the context of chemotherapy-induced nausea and vomiting (CINV). Unlike some other antiemetic agents like metoclopramide, this compound has been shown to lack any significant antidopaminergic activity.
Pharmacodynamics
In vitro studies have demonstrated this compound's high affinity for the 5-HT3 receptor.
Table 2: In Vitro Receptor Binding Affinity of this compound
| Parameter | Value | Cell/Tissue Type | Radioligand | Reference |
| Ki | 0.40 nM | Rat brain cortex membranes | [³H]GR65630 |
In vivo studies in animal models have corroborated its potent antiemetic effects.
Table 3: In Vivo Pharmacodynamic Activity of this compound
| Model | Parameter | Route of Administration | Value | Reference |
| 5-HT-induced bradycardia in rats | ID₅₀ | Intravenous (i.v.) | 0.56 µg/kg | |
| Oral (p.o.) | 8.7 µg/kg | |||
| Cisplatin-induced emesis in dogs | ID₅₀ | Intravenous (i.v.) | 3.6 µg/kg | |
| Oral (p.o.) | 7.1 µg/kg |
A study in healthy human volunteers investigating the effect of this compound on lower esophageal sphincter pressure found no clinically relevant effect at intravenous doses of 5 and 10 mg.
Pharmacokinetics (ADME)
Signaling Pathway and Experimental Workflows
5-HT3 Receptor-Mediated Emesis Signaling Pathway
The following diagram illustrates a putative downstream signaling cascade initiated by 5-HT3 receptor activation, which is inhibited by this compound.
In Vivo Efficacy of Prucalopride in Animal Models: A Technical Guide
Disclaimer: Initial searches for "Pancopride" did not yield any relevant scientific data. It is presumed that "this compound" may be a novel, not yet publicly researched compound, or a possible misspelling. This guide will proceed by focusing on a well-characterized and clinically relevant selective 5-HT4 receptor agonist, prucalopride , to provide a representative in-depth technical overview of the in vivo efficacy of this class of drugs in animal models. The data, protocols, and pathways described herein are specific to prucalopride but are illustrative of the preclinical evaluation of a selective 5-HT4 receptor agonist.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the preclinical in vivo efficacy of prucalopride. It includes quantitative data from animal studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Efficacy Data
The in vivo efficacy of prucalopride has been demonstrated in various animal models, primarily focusing on its prokinetic effects on the gastrointestinal (GI) tract and its potential to modulate visceral hypersensitivity.
Prokinetic Efficacy: Gastrointestinal Transit
A common method to assess prokinetic efficacy is the charcoal meal transit test in rodents. This test measures the extent of intestinal propulsion of a charcoal meal over a specific period.
Table 1: Effect of Prucalopride on Gastrointestinal Propulsion Rate in Fasted Rats
| Treatment Group | Dose (mg/kg, i.v.) | Time Post-Injection (hours) | Gastrointestinal Propulsion Rate (%) |
| Control (Saline) | - | 2 | 70.5 ± 9.2 |
| Prucalopride | 1 | 2 | 83.2 ± 5.5 |
| Prucalopride | 2 | 2 | 81.7 ± 8.5 |
| Control (Saline) | - | 4 | 86.8 ± 2.6 |
| Prucalopride | 1 | 4 | 91.2 ± 2.2 |
| Prucalopride | 2 | 4 | 91.3 ± 3.9 |
| Cisapride (Comparator) | 1 | 2 | 75.4 ± 5.9 |
| Cisapride (Comparator) | 1 | 4 | 88.6 ± 3.5 |
Data extracted from Qi et al., 2003.
Efficacy in Modulating Colonic Motility
Studies in larger animal models, such as dogs, have provided further insight into the dose-dependent effects of prucalopride on colonic motility, which is relevant to its therapeutic effect in constipation and its potential influence on visceral sensation.
Table 2: Dose-Dependent Effects of Prucalopride on Colonic Motility in Fasted Dogs
| Administration Route | ED50 (mg/kg) | 95% Confidence Limits | Effect |
| Intravenous (i.v.) | 0.01 | 0.006 - 0.04 | Stimulation of proximal colonic contractions and inhibition of distal colonic contractions |
| Oral (p.o.) | 0.04 | 0.01 - 0.1 | Stimulation of proximal colonic contractions and inhibition of distal colonic contractions |
Data extracted from Briejer et al., 2001.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are protocols for key experiments used to evaluate the in vivo efficacy of prucalopride.
Gastrointestinal Transit Assay (Charcoal Meal Test)
This protocol is based on the methodology described in studies evaluating the prokinetic effects of prucalopride in rats.
Objective: To quantify the rate of gastrointestinal transit.
Animals: Male Sprague-Dawley rats (200-250g). Animals are fasted for 12-24 hours before the experiment with free access to water.
Materials:
-
Prucalopride
-
Vehicle (e.g., physiological saline)
-
Activated charcoal meal (e.g., 10% charcoal in 5% gum acacia)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Animal Groups: Randomly assign animals to control (vehicle) and treatment (prucalopride) groups.
-
Drug Administration: Administer prucalopride or vehicle intravenously (i.v.) or orally (p.o.) at the desired doses.
-
Charcoal Meal Administration: At a specified time after drug administration (e.g., 1 hour), administer a standardized volume of the charcoal meal suspension (e.g., 10 ml/kg) to each animal via oral gavage.
-
Transit Time: After a set period (e.g., 1, 2, or 4 hours) post-charcoal administration, humanely euthanize the animals.
-
Measurement: Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.
-
Data Collection: Measure the total length of the small intestine and the distance traveled by the charcoal front from the pyloric sphincter.
-
Calculation: The gastrointestinal propulsion rate is calculated as: (Distance traveled by charcoal / Total length of small intestine) x 100%
Visceral Hypersensitivity Model (Colorectal Distension)
This protocol describes the measurement of the visceromotor response (VMR) to colorectal distension (CRD) in rats, a standard method for assessing visceral pain.
Objective: To assess visceral sensitivity by measuring the abdominal muscle response to a noxious stimulus in the colon.
Animals: Male Wistar or Sprague-Dawley rats (250-350g).
Materials:
-
Prucalopride
-
Vehicle
-
Inflatable balloon catheter (e.g., 4-6 cm)
-
Pressure transducer and inflation pump
-
Electromyography (EMG) electrodes
-
EMG recording and analysis system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Electrode Implantation:
-
Anesthetize the rat.
-
Surgically implant bipolar EMG electrodes into the external oblique abdominal muscles.
-
Exteriorize the electrode leads and secure them.
-
Allow for a recovery period of several days.
-
-
Catheter Placement:
-
On the day of the experiment, lightly anesthetize the rat.
-
Gently insert the balloon catheter into the colon via the anus to a specific depth (e.g., 6 cm).
-
Secure the catheter to the tail.
-
Allow the animal to acclimate in a testing chamber.
-
-
Experimental Protocol:
-
Administer prucalopride or vehicle.
-
After a predetermined time, begin the colorectal distension protocol. This typically involves graded, phasic distensions at increasing pressures (e.g., 10, 20, 40, 60, 80 mmHg), with each distension lasting for a set duration (e.g., 20 seconds) followed by a rest period (e.g., 4 minutes).
-
-
Data Acquisition and Analysis:
-
Record the EMG activity continuously throughout the experiment.
-
Quantify the VMR by calculating the area under the curve (AUC) of the rectified EMG signal during the distension period, corrected for baseline activity.
-
Compare the VMR at different distension pressures between the treatment and control groups. A reduction in VMR in the prucalopride-treated group indicates an anti-nociceptive effect.
-
Signaling Pathways and Experimental Workflows
Prucalopride Mechanism of Action: 5-HT4 Receptor Signaling
Prucalopride is a high-affinity, selective 5-HT4 receptor agonist. Its prokinetic effects are primarily mediated through the activation of 5-HT4 receptors on enteric neurons.
Caption: Prucalopride's 5-HT4 receptor signaling pathway.
Experimental Workflow: Gastrointestinal Transit Assay
The following diagram illustrates the key steps in the charcoal meal test.
Exploratory Studies on Pancopride for Irritable Bowel Syndrome: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pancopride (also known as minesapride or DSP-6952) is a novel, selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor under investigation for the treatment of Irritable Bowel Syndrome with Constipation (IBS-C). This document provides an in-depth technical overview of the foundational exploratory studies on this compound, with a focus on its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. The prokinetic nature of this compound, mediated through the activation of 5-HT4 receptors, leads to enhanced gastrointestinal motility. Clinical investigations have demonstrated its potential to improve key symptoms of IBS-C, including stool frequency and abdominal discomfort. This whitepaper consolidates the available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to serve as a comprehensive resource for professionals in the field of gastroenterology drug development.
Introduction to this compound (Minesapride)
This compound is a potential gastrointestinal prokinetic agent characterized by its high selectivity as a partial agonist for the 5-HT4 receptor. Its development addresses the need for effective and well-tolerated treatment options for IBS-C. Unlike earlier, less selective 5-HT4 receptor agonists that were withdrawn from the market due to cardiovascular concerns, this compound has been designed for a more favorable safety profile. Preclinical studies have indicated that this compound enhances gastrointestinal motility and colonic transit, increases defecation, and may also inhibit visceral hypersensitivity.
Chemical Properties of this compound (Minesapride, DSP-6952)
| Property | Value |
| Chemical Name | (S)-4-amino-5-chloro-N-((4-((1-(2-hydroxyacetyl)piperidin-4-yl)methyl)morpholin-2-yl)methyl)-2-methoxybenzamide hydrobromide |
| Molecular Formula | C21H32BrClN4O5 |
| Formula Weight | 535.86 g/mol |
| CAS Number | 1184661-33-3 |
| Mechanism | 5-HT4 Receptor Partial Agonist |
| Binding Affinity (Ki) | 50-100 nM for human 5-HT4a/4b/4c receptors |
Source: MOLNOVA
Quantitative Data from Clinical Trials
This compound has been evaluated in Phase 2 clinical trials for the treatment of IBS-C. The following tables summarize the key efficacy and safety data from these studies.
Table 2.1: Efficacy of Minesapride in a 4-Week Phase 2 Study in Japan (Rome III criteria)
| Outcome | Placebo (n=35) | Minesapride 1 mg (n=34) | Minesapride 4 mg (n=34) | Minesapride 12 mg (n=34) | Minesapride 40 mg (n=34) |
| Change from Baseline in Weekly CSBMs at Week 4 (Least Squares Mean) | - | - | - | - | > Placebo (P=.040) |
| Change in Abdominal Symptom Score at Week 4 | - | - | - | - | Improved |
| Change in Overall IBS Severity Index Score at Week 4 | - | - | - | P=.048 vs Placebo | P<.001 vs Placebo |
CSBMs: Complete Spontaneous Bowel Movements. Data from a double-blind, randomized controlled trial in 171 patients with Rome III-defined IBS-C in Japan.
Table 2.2: Safety and Tolerability from 4-Week Phase 2 Study in Japan
| Adverse Event | Pooled Minesapride (n=136) | Placebo (n=35) |
| Treatment-Emergent AEs (%) | 55.0% | 60.0% |
| Most Common AE: Diarrhea (%) | 42.9% | 37.1% |
Data from the same Japanese Phase 2 study.
Table 2.3: FDA Composite Responder Rate in a 12-Week Phase 2 Dose-Finding Study (Rome IV criteria)
| Treatment Group | Responder Rate (%) | Number of Responders/Total |
| Placebo | 13.6% | 14/103 |
| Minesapride 10 mg/d | 13.6% | 14/103 |
| Minesapride 20 mg/d | 19.2% | 20/104 |
| Minesapride 40 mg/d | 14.9% | 15/101 |
The primary endpoint (dose-response relationship) was not met. However, a greater percentage of patients in the 40 mg group met the responder criteria for ≥9 out of 12 weeks (P < 0.05). Minesapride 40 mg also significantly increased SBM frequency compared with placebo at Week 12 (P < 0.001).
Experimental Protocols
Preclinical Evaluation of Gastrointestinal Motility
Objective: To assess the prokinetic effects of this compound on colonic transit in animal models.
Methodology: Colonic Transit Rate in Guinea Pigs
-
Animal Model: Male Hartley guinea pigs.
-
Procedure:
-
A test compound (this compound or vehicle) is administered intragastrically (i.g.).
-
Thirty minutes after administration, a non-absorbable marker (e.g., carmine) is administered orally.
-
The time to the first appearance of the colored feces is measured as the colonic transit time.
-
To confirm the 5-HT4 receptor-mediated effect, a selective 5-HT4 receptor antagonist (e.g., SB-207266) can be administered prior to this compound.
-
Methodology: Whole Gut Transit in Mice
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Mice are fasted overnight with free access to water.
-
A non-absorbable marker (e.g., 5% charcoal suspension in 10% gum arabic) is administered by oral gavage.
-
At a predetermined time point (e.g., 60 minutes) after administration of the marker, mice are euthanized.
-
The entire gastrointestinal tract is excised, and the distance traveled by the charcoal meal is measured and expressed as a percentage of the total length of the small intestine.
-
Clinical Trial Protocol for IBS-C (Phase 2)
Objective: To evaluate the efficacy and safety of this compound in patients with IBS-C.
General Protocol Outline (based on published studies):
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Patient Population: Adult male and female outpatients (typically aged 20-64 years) meeting the Rome III or Rome IV criteria for IBS-C.
-
Inclusion Criteria (Example):
-
Diagnosis of IBS-C according to Rome criteria.
-
Average daily score for worst abdominal pain of ≥3.0 on an 11-point scale during a baseline period.
-
Average of <3 complete spontaneous bowel movements (CSBMs) per week during baseline.
-
-
Treatment:
-
Patients are randomized to receive different oral doses of this compound (e.g., 1, 4, 12, 40 mg) or placebo once daily for a specified duration (e.g., 4 or 12 weeks).
-
-
Primary Efficacy Endpoint (Example):
-
Change from baseline in the weekly frequency of CSBMs at the end of the treatment period.
-
FDA composite endpoint: A patient who reports an increase of one or more CSBMs from baseline and an improvement of ≥30% from baseline in the weekly average of the worst abdominal pain score, both in the same week for a specified number of weeks (e.g., ≥6 out of 12 weeks).
-
-
Secondary Efficacy Endpoints:
-
Change in abdominal symptom scores.
-
Pancopride Off-Target Effects: A Technical Investigation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Comprehensive off-target screening data for pancopride is not publicly available. This technical guide utilizes a representative off-target profile of a well-characterized 5-HT3 antagonist, ondansetron, as a surrogate to illustrate the methodologies and potential off-target landscape for this class of drugs. The experimental protocols and data presented herein are representative and intended for instructional purposes.
Introduction
This compound is a potent and selective serotonin 5-HT3 receptor antagonist. While its primary mechanism of action is well-established, a thorough understanding of a drug candidate's potential off-target interactions is a critical component of preclinical safety assessment and can provide insights into potential side effects or even novel therapeutic applications. Off-target effects occur when a drug binds to and modulates the activity of molecular targets other than its intended primary target. These interactions can lead to unforeseen adverse events or contribute to the drug's overall pharmacological profile.
This technical guide provides a comprehensive overview of the methodologies used to investigate the off-target effects of a 5-HT3 antagonist, using ondansetron as a surrogate model for this compound. It details experimental protocols for key assays, presents a structured summary of potential off-target binding and functional data, and visualizes the associated signaling pathways.
Core Investigative Workflow
The investigation of off-target effects typically follows a tiered approach, beginning with broad screening assays and progressing to more specific functional assessments for any identified "hits."
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of off-target interactions.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand from its receptor by the test compound.
Objective: To determine the binding affinity (Ki) of a test compound for a panel of receptors.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
Test compound (e.g., this compound surrogate)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well micro
Methodological & Application
Application Notes and Protocols: Pancopride Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Pancopride solutions for use in various research applications. This compound is a benzamide derivative with prokinetic and antiemetic properties, acting as a potent and selective 5-HT4 receptor agonist. Proper dissolution and handling of this compound are crucial for obtaining accurate and reproducible experimental results.
Data Presentation: Solubility of this compound Analogs
| Compound | Solvent | Solubility |
| Prucalopride | DMSO | ~10 mg/mL |
| DMF:PBS (pH 7.2) (1:9) | ~0.1 mg/mL[1] | |
| Pantoprazole | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (260.84 mM)[2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve the corresponding mass of this compound in the calculated volume of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a this compound Working Solution in PBS
This protocol details the dilution of the DMSO stock solution into Phosphate-Buffered Saline (PBS) to prepare a working solution for experimental use. It is crucial to minimize the final DMSO concentration to avoid solvent-induced toxicity in cellular assays.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes or vials
-
Pipettes and sterile filter tips
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the final desired concentration of this compound and the maximum permissible DMSO concentration for your experiment (typically ≤ 0.5% for most cell lines, but can be lower for sensitive or primary cells).
-
Perform a serial dilution of the DMSO stock solution in sterile PBS (pH 7.4) to achieve the desired final concentration. To avoid precipitation, add the DMSO stock solution dropwise to the PBS while gently vortexing.
-
For example, to prepare a 100 µM working solution from a 10 mM stock with a final DMSO concentration of 0.5%, add 5 µL of the stock solution to 995 µL of PBS.
-
Visually inspect the solution for any signs of precipitation. If turbidity is observed, the solubility limit in the aqueous buffer may have been exceeded. Sonication may help in dissolving the compound.
-
Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day.
Visualizations
This compound Signaling Pathway
This compound is a 5-HT4 receptor agonist. 5-HT4 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
Caption: this compound activates the 5-HT4 receptor signaling pathway.
Experimental Workflow for this compound Solution Preparation
The following diagram outlines the key steps for preparing this compound solutions for in vitro experiments.
Caption: Workflow for preparing this compound solutions.
References
Application Notes and Protocols for Pancopride In Vivo Dosing in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancopride is a potent and selective serotonin 5-HT3 receptor antagonist. The 5-HT3 receptor is a ligand-gated ion channel expressed on enteric neurons in the gastrointestinal tract and in the central nervous system, particularly in the chemoreceptor trigger zone. Activation of these receptors by serotonin (5-HT) is involved in the induction of nausea and vomiting. By blocking these receptors, this compound and other 5-HT3 antagonists serve as effective antiemetic agents, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).
These application notes provide a comprehensive guide for the in vivo use of this compound in rodent models. Due to the limited publicly available data for this compound, this document also includes representative data and protocols for other well-characterized 5-HT3 antagonists, Ondansetron and Granisetron, to provide a framework for experimental design.
Mechanism of Action: 5-HT3 Receptor Antagonism
This compound exerts its pharmacological effects by competitively blocking the binding of serotonin to 5-HT3 receptors. These receptors are cation-selective ion channels. Upon binding of serotonin, the channel opens, leading to a rapid influx of sodium (Na+) and calcium (Ca2+) ions, which causes depolarization of the neuron and propagation of the emetic signal. This compound, by preventing serotonin binding, inhibits this signaling cascade.
Signaling Pathway of 5-HT3 Receptor Activation
Pancopride Receptor Binding Assay: A Detailed Guide for 5-HT3 Receptor Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancopride is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are clinically effective in the prevention and treatment of nausea and vomiting, particularly that induced by chemotherapy and radiation therapy. This document provides detailed application notes and protocols for conducting a this compound receptor binding assay, a critical tool for characterizing the affinity of this and other compounds for the 5-HT3 receptor.
Principle of the Assay
The this compound receptor binding assay is a competitive radioligand binding assay. This technique measures the affinity of a test compound (unlabeled this compound) for the 5-HT3 receptor by quantifying its ability to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound and other common 5-HT3 receptor ligands.
| Compound | Radioligand | Receptor Source | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| This compound | [³H]GR65630 | Rat brain cortex membranes | 0.40 | Not Reported | [1] |
| Granisetron | [³H]GR65630 | Human 5-HT3 receptor (HEK293 cells) | Not Reported | Not Reported | [2] |
| Ondansetron | Not Specified | Not Specified | Not Reported | Not Reported | |
| MDL 72222 | [³H]GR65630 | Human 5-HT3 receptor (HEK293 cells) | Not Reported | Not Reported | [2] |
Experimental Protocols
This section details the necessary materials and step-by-step procedures for performing a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT3 receptor.
Materials and Reagents
-
Receptor Source:
-
Membranes from rat brain cortex.
-
Alternatively, commercially available membrane preparations from cell lines stably expressing the human 5-HT3 receptor (e.g., HEK293 cells) can be used.[3]
-
-
Radioligand:
-
[³H]GR65630 (A potent 5-HT3 receptor antagonist).
-
-
Test Compound:
-
This compound.
-
-
Non-specific Binding Control:
-
A high concentration (e.g., 10 µM) of a structurally different 5-HT3 receptor antagonist, such as MDL 72222.
-
-
Assay Buffer:
-
50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA.
-
-
Wash Buffer:
-
Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Cell harvester and liquid scintillation counter.
Experimental Workflow Diagram
Caption: Workflow for this compound 5-HT3 Receptor Binding Assay.
Step-by-Step Protocol
-
Membrane Preparation:
-
If using brain tissue, homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Repeat the centrifugation and resuspension steps. Determine the protein concentration of the final membrane suspension.
-
If using commercially available membranes, thaw and dilute them in assay buffer to the recommended protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer.
-
Non-specific Binding: Add the non-specific binding control (e.g., 10 µM MDL 72222).
-
This compound Competition: Add varying concentrations of this compound (e.g., from 1 pM to 10 µM).
-
-
-
Radioligand Addition:
-
Add [³H]GR65630 to all wells at a final concentration at or below its Kd value (typically 0.1-1 nM).
-
-
Receptor Addition:
-
Add the prepared 5-HT3 receptor membrane suspension to all wells. The final protein concentration should be optimized to ensure that less than 10% of the added radioligand is bound.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
-
Calculate Ki:
-
Use the Cheng-Prusoff equation to calculate the Ki value from the IC50:
-
Ki = IC50 / (1 + ([L] / Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a non-selective cation channel. Upon binding of an agonist like serotonin, the channel opens, leading to the influx of sodium and calcium ions and the efflux of potassium ions. This results in the depolarization of the neuronal membrane. This compound, as an antagonist, binds to the receptor without activating it, thereby preventing the channel from opening in the presence of serotonin.
Caption: Simplified 5-HT3 Receptor Signaling Pathway.
References
Application Notes and Protocols for Pancopride Testing in Animal Models of Emesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancopride is a potent and selective 5-HT3 receptor antagonist with demonstrated efficacy against emesis induced by cytotoxic drugs. These application notes provide detailed protocols for inducing emesis in various animal models and for testing the antiemetic properties of this compound. The selection of an appropriate animal model is critical for the preclinical evaluation of antiemetic agents, with dogs, ferrets, and shrews being commonly used species due to their well-characterized emetic responses.
Key Animal Models for Emesis Research
The most relevant animal models for evaluating the antiemetic efficacy of 5-HT3 receptor antagonists like this compound include cisplatin-induced emesis, apomorphine-induced emesis, and motion-induced emesis.
-
Cisplatin-Induced Emesis: This is the gold-standard model for screening antiemetic drugs against chemotherapy-induced nausea and vomiting (CINV). Cisplatin, a highly emetogenic chemotherapeutic agent, induces emesis through the release of serotonin from enterochromaffin cells in the gastrointestinal tract.
-
Apomorphine-Induced Emesis: Apomorphine is a dopamine D2 receptor agonist that induces emesis by directly stimulating the chemoreceptor trigger zone (CTZ) in the brain. This model is useful for identifying compounds with central antiemetic activity, particularly those targeting dopamine pathways.
-
Motion-Induced Emesis: This model, typically utilizing the house musk shrew (Suncus murinus), is valuable for assessing the efficacy of drugs against motion sickness.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound and other relevant compounds in various animal models of emesis.
Table 1: Efficacy of this compound against Cisplatin-Induced Emesis in Dogs
| Route of Administration | ID50 (µg/kg) | Reference |
| Intravenous (i.v.) | 3.6 | |
| Oral (p.o.) | 7.1 |
Table 2: Efficacy of this compound against 5-HT-Induced Bradycardia in Rats (A surrogate marker for 5-HT3 receptor antagonism)
| Route of Administration | ID50 (µg/kg) | Time Before Challenge | Reference |
| Intravenous (i.v.) | 0.56 | 5 min | |
| Oral (p.o.) | 8.7 | 60 min |
Signaling Pathways and Experimental Workflow
5-HT3 Receptor-Mediated Emesis Signaling Pathway
Chemotherapeutic agents like cisplatin cause damage to enterochromaffin cells in the gut, leading to a release of serotonin (5-HT). This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signaling cascade that culminates in the sensation of nausea and the act of vomiting.
Caption: 5-HT3 Receptor-Mediated Emesis Pathway.
General Experimental Workflow for Antiemetic Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a test compound like this compound in an animal model of emesis.
Caption: Experimental Workflow for Antiemetic Testing.
Experimental Protocols
Cisplatin-Induced Emesis in Dogs
This model is highly predictive of the clinical efficacy of antiemetics for chemotherapy-induced vomiting.
Materials:
-
Beagle dogs (male or female, specific pathogen-free)
-
Cisplatin solution for injection
-
This compound (or other test compound)
-
Vehicle control (e.g., sterile saline)
-
Observation cages with video recording capabilities
-
Intravenous catheters and infusion supplies
Protocol:
-
Animal Acclimation: House dogs individually in cages for at least one week before the experiment to allow for acclimatization to the laboratory environment.
-
Fasting: Fast the dogs for approximately 18
Application Notes and Protocols: Pancopride in the Ferret Emesis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancopride is a potent and selective 5-HT3 receptor antagonist.[1] The ferret (Mustela putorius furo) is a well-established "gold-standard" animal model for emesis research due to its robust emetic reflex, which is absent in rodents.[2][3] This document provides detailed application notes and protocols for evaluating the anti-emetic efficacy of this compound in a ferret model of chemotherapy-induced emesis. The protocols outlined are based on established methodologies for inducing and quantifying emesis in ferrets and the known pharmacological properties of this compound.
Mechanism of Action
Chemotherapeutic agents like cisplatin can induce emesis by causing the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[4][5] This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus of the solitary tract (NTS) and the chemoreceptor trigger zone (CTZ) in the brainstem, ultimately stimulating the vomiting center. This compound, as a 5-HT3 receptor antagonist, competitively blocks these receptors, thereby inhibiting the emetic signal cascade.
Signaling Pathway of Chemotherapy-Induced Emesis and this compound Intervention
Caption: Signaling pathway of chemotherapy-induced emesis and the inhibitory action of this compound.
Experimental Protocols
Ferret Model of Cisplatin-Induced Emesis
This protocol describes the induction of emesis in ferrets using the chemotherapeutic agent cisplatin.
Materials:
-
Adult male ferrets (1-2 kg)
-
Cisplatin (10 mg/kg)
-
Saline solution (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., sterile water or saline)
-
Observation cages
Procedure:
-
Acclimatization: Acclimate ferrets to the housing and experimental conditions for at least 7 days prior to the study.
-
Fasting: Fast the animals overnight (approximately 12-18 hours) before cisplatin administration, with water available ad libitum.
-
This compound Administration: Administer this compound or its vehicle via the desired route (e.g., oral gavage or intravenous injection). Based on studies with other 5-HT3 antagonists, a pre-treatment time of 30-60 minutes before the emetogen is recommended.
-
Cisplatin Administration: Administer cisplatin (10 mg/kg, intraperitoneally) to induce emesis.
-
Observation: Observe the animals continuously for a period of 4-8 hours. Record the latency to the first emetic episode, the number of retches, and the number of vomits. A retch is defined as a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents, while vomiting is the forceful expulsion of gastric contents.
-
Data Analysis: Analyze the data to determine the anti-emetic efficacy of this compound. This can be expressed as a percentage reduction in the number of emetic episodes compared to the vehicle-treated control group.
Dose-Response Evaluation of this compound
This protocol is designed to determine the dose-dependent anti-emetic effect of this compound.
Procedure:
-
Follow the procedure for the ferret model of cisplatin-induced emesis as described above.
-
Divide the animals into multiple groups. One group will receive the vehicle, and the other groups will each receive a different dose of this compound.
-
Administer the assigned dose of this compound to each group 30-60 minutes prior to cisplatin administration.
-
Observe and record the emetic responses for each animal.
-
Construct a dose-response curve by plotting the percentage of animals protected from emesis or the percentage reduction in emetic episodes against the dose of this compound. From this curve, the ED50 (the dose that produces 50% of the maximal effect) can be calculated.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the ferret emesis model.
Data Presentation
The quantitative data from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Efficacy of this compound Against Cisplatin-Induced Emesis in Ferrets
| Treatment Group | N | Latency to First Emesis (min) | Total Retches (mean ± SEM) | Total Vomits (mean ± SEM) | % Protection from Emesis |
| Vehicle | |||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) | |||||
| This compound (Dose 3) |
Table 2: Dose-Response of this compound in Inhibiting Cisplatin-Induced Emesis
| This compound Dose | N | Number of Animals with Emesis | % of Animals with Emesis |
| Vehicle | |||
| Dose 1 | |||
| Dose 2 | |||
| Dose 3 | |||
| Dose 4 |
Conclusion
The ferret model of cisplatin-induced emesis is a valuable tool for assessing the anti-emetic potential of novel compounds like this compound. The protocols provided herein offer a framework for conducting these studies in a systematic and reproducible manner. The potent 5-HT3 receptor antagonism of this compound suggests it will be a highly effective agent in this model, and these experiments are crucial for determining its preclinical efficacy and optimal dosing.
References
- 1. This compound, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Machine learning prediction of emesis and gastrointestinal state in ferrets | PLOS One [journals.plos.org]
- 3. Emesis in ferrets - PORSOLT [porsolt.com]
- 4. drugs.com [drugs.com]
- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Preclinical Administration of Prucalopride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of Prucalopride, a selective, high-affinity serotonin 5-HT4 receptor agonist. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, efficacy, and safety of this compound.
Introduction
Prucalopride is a gastrointestinal prokinetic agent that enhances colonic motility by stimulating 5-HT4 receptors in the gut, leading to an increase in bowel movements.[1][2] It is a dihydro-benzofurancarboxamide derivative, structurally distinct from older serotonergic agents like cisapride and tegaserod.[3] Its high selectivity for the 5-HT4 receptor minimizes the risk of cardiovascular side effects associated with less selective compounds.[4][5] Preclinical studies are essential to understand its pharmacological profile before clinical application.
Mechanism of Action
Prucalopride's primary mechanism of action involves the selective agonism of serotonin 5-HT4 receptors located on presynaptic cholinergic enteric neurons in the gastrointestinal tract. This activation stimulates the release of acetylcholine, a major excitatory neurotransmitter in the gut. The increased acetylcholine levels lead to enhanced peristalsis, the coordinated wave-like muscle contractions that propel contents through the digestive system. This results in accelerated gastric emptying, small bowel transit, and colonic transit.
Signaling Pathway
The binding of Prucalopride to the 5-HT4 receptor initiates a G-protein-mediated signaling cascade. This pathway is crucial for its prokinetic effects.
References
Troubleshooting & Optimization
Pancopride Solutions: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Pancopride in solution. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: this compound is susceptible to degradation influenced by several factors. The most critical are pH, temperature, light, and the presence of oxidative agents. Like other benzimidazole derivatives, this compound is highly unstable in acidic and neutral media, leading to rapid degradation.
Q2: What is the optimal pH for maintaining this compound stability in solution?
A2: this compound exhibits maximum stability in alkaline conditions. For short-term storage and experimental use, it is recommended to maintain the solution pH above 9.0. Below pH 7, the degradation rate increases significantly.
Q3: What are the visible signs of this compound degradation in a solution?
A3: Degradation of this compound can manifest in several ways, including:
-
Color Change: A freshly prepared solution is typically colorless. The appearance of a yellow or brown tint indicates the formation of degradation products.
-
Precipitation: The formation of insoluble degradants can cause the solution to become cloudy or form a precipitate.
-
Change in Odor: A noticeable change in the smell of the solution can also be a sign of chemical instability.
Q4: How should I prepare and store a this compound stock solution?
A4: To ensure stability, stock solutions should be prepared in a suitable alkaline buffer (e.g., sodium bicarbonate or phosphate buffer, pH > 9.0). For short-term storage (up to 4 weeks), solutions should be kept refrigerated at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C or below is recommended, although freeze-thaw cycles should be avoided.
Q5: What are the major degradation products of this compound?
A5: Under forced degradation conditions (acidic, alkaline, and oxidative stress), this compound degrades into several products. The primary degradation pathways are hydrolysis of its core structure and oxidation of the sulfinyl group. These reactions lead to the formation of sulfide, sulfone, and other related impurities.
Troubleshooting Guide
Problem: My this compound solution has turned yellow shortly after preparation.
-
Cause: This is a classic sign of acid-catalyzed degradation. The solvent used may be insufficiently alkaline or may have absorbed atmospheric CO2, lowering the pH.
-
Solution:
-
Ensure your solvent is a buffer with a pH of 9.0 or higher. Use freshly prepared buffers.
-
Consider preparing the solution under an inert atmosphere (e.g., nitrogen) to minimize CO2 absorption.
-
Protect the solution from light, as photolytic degradation can also cause discoloration.
-
Problem: I observed a precipitate in my this compound solution after storing it in the refrigerator.
-
Cause: This could be due to two main reasons:
-
Degradation: The precipitate may consist of insoluble degradation products formed over time.
-
Low Solubility: The solubility of this compound or the buffer salts may decrease at lower temperatures, causing them to crystallize out of the solution.
-
-
Solution:
-
Analyze the precipitate to determine if it is the parent compound or a degradant.
-
If it is a degradation product, the storage conditions are inadequate. Consider using a higher pH buffer or storing at -20°C.
-
If it is the drug or buffer, you may be exceeding the solubility limit at that temperature. Try preparing a slightly less concentrated solution.
-
Problem: My quantitative analysis (e.g., HPLC) shows a rapid loss of this compound concentration.
-
Cause: This confirms the instability of the compound under your current experimental conditions. The rate of degradation is likely high.
-
Solution:
-
Immediately check the pH of your solution and adjust it to >9.0 if necessary.
-
Minimize the time the solution spends at room temperature. Perform experiments on ice where possible.
-
Review your mobile phase composition for HPLC analysis. An acidic mobile phase can cause on-column degradation. A mobile phase containing an ammonium acetate buffer is often used.
-
Problem: My chromatogram shows several unexpected peaks that increase over time.
-
Cause: These are likely degradation products. Identifying them is crucial for understanding the stability profile.
-
Solution:
-
Perform a forced degradation study (see Protocol 2) to intentionally generate and identify potential degradants.
-
Use a mass spectrometer (LC-MS) to obtain the molecular weights of the unknown peaks, which helps in their structural elucidation.
-
Compare the retention times of your unknown peaks with those of known this compound impurities if standards are available.
-
Data Presentation
Table 1: pH-Dependent Stability of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) | Appearance after 24h |
| 1.2 | < 5 minutes | Dark Brown, Precipitate |
| 4.5 | ~ 2 hours | Yellow |
| 6.8 | ~ 10 hours | Faint Yellow |
| 8.4 | ~ 4 days | Colorless |
| 9.3 | > 28 days | Colorless |
| (Data is illustrative, based on typical stability profiles of similar compounds like pantoprazole) |
Table 2: Common Degradation Products Identified in Forced Degradation Studies
| Degradation Condition | Major Product(s) | Notes |
| Acidic Hydrolysis (0.1N HCl) | Cleavage products of the benzimidazole ring | Rapid degradation with significant color change. |
| Alkaline Hydrolysis (0.1N NaOH) | Amide hydrolysis products | Slower degradation compared to acidic conditions. |
| Oxidation (3% H₂O₂) | This compound Sulfone | Oxidation of the sulfinyl moiety. |
| Photolytic (Sunlight/UV) | Structurally modified this compound | Formation of photoisomers and other degradants. |
| (Based on degradation patterns of pantoprazole and itopride) |
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Simplified degradation pathways for this compound.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (10 mM)
-
Materials:
-
This compound powder
-
Sodium Bicarbonate (NaHCO₃)
-
Sterile, deionized water
-
Technical Support Center: Troubleshooting Pancopride Experimental Variability
This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability encountered when working with Pancopride. Our current understanding suggests that "this compound" may be a typographical error for Prucalopride , a well-characterized selective serotonin 5-HT₄ receptor agonist. All information provided herein is based on the established scientific literature for Prucalopride.
General Information
Prucalopride is a high-affinity 5-HT₄ receptor agonist with enterokinetic properties, meaning it enhances gastrointestinal motility. It is primarily used to treat chronic idiopathic constipation. The high selectivity of Prucalopride for the 5-HT₄ receptor minimizes off-target effects, particularly cardiovascular risks that have been associated with less selective agents.
Mechanism of Action: Prucalopride selectively binds to and activates 5-HT₄ receptors located on smooth muscle cells, enterochromaffin cells, and the myenteric plexus within the gastrointestinal tract. This activation stimulates the release of acetylcholine, a key excitatory neurotransmitter in the gut. The increased acetylcholine levels lead to enhanced contraction of the colon's muscle layers, promoting peristalsis and accelerating colonic transit.
Signaling Pathway
The binding of this compound (Prucalopride) to the 5-HT₄ receptor initiates a G-protein-coupled signaling cascade that ultimately leads to increased acetylcholine release and enhanced gut motility.
Caption: this compound (Prucalopride) signaling pathway in a presynaptic neuron leading to acetylcholine release and subsequent smooth muscle contraction.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent dose-response curves in our in vitro assays. What could be the cause?
A1: Inconsistent dose-response curves can stem from several factors:
-
Cell Line Stability: If using a cell line expressing the 5-HT₄ receptor, ensure the passage number is low and the receptor expression level is consistent across experiments. Genetic drift in cultured cells can alter receptor density or signaling efficiency.
-
Reagent Quality:
-
This compound (Prucalopride) Stock: Ensure the compound is fully dissolved and stored correctly. Repeated freeze-thaw cycles can degrade the compound. Prepare fresh dilutions for each experiment from a concentrated stock.
-
Media and Buffers: Variations in pH or ionic strength of buffers can affect ligand-receptor binding. Use freshly prepared buffers and media for consistency.
-
-
Assay Conditions:
-
Incubation Time: Ensure the incubation time with the compound is optimized and consistent. Insufficient incubation may not allow the system to reach equilibrium.
-
Temperature: Maintain a constant and optimal temperature throughout the assay, as temperature fluctuations can affect reaction rates and cell health.
-
Q2: Our animal studies on gastrointestinal motility are showing high variability between subjects. How can we reduce this?
A2: High inter-subject variability is common in in vivo studies. Here are some strategies to minimize it:
-
Animal Acclimatization: Ensure animals are properly acclimatized to the housing and experimental conditions to reduce stress, which can significantly impact gastrointestinal function.
-
Standardized Procedures:
-
Dosing: Use precise dosing techniques (e.g., oral gavage) and ensure the vehicle is consistent and does not have its own effects on motility.
-
Fasting: Standardize the fasting period before the experiment, as the presence of food in the gut will affect motility measurements.
-
Circadian Rhythm: Conduct experiments at the same time of day to minimize variations due to the animals' natural circadian rhythms.
-
-
Baseline Measurements: Record baseline motility for each animal before administering the compound. This allows you to express the results as a change from baseline, which can help normalize for individual differences.
-
Subject Grouping: Ensure that animals in different treatment groups are matched for age and weight.
Experimental Protocols
In Vitro Assay: cAMP Measurement in HEK293 cells expressing 5-HT₄ Receptor
This protocol outlines a common method for assessing the functional activity of this compound (Prucalopride) by measuring the downstream accumulation of cyclic AMP (cAMP).
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human 5-HT₄ receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells once with serum-free DMEM.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) in serum-free DMEM for 30 minutes at 37°C to prevent cAMP degradation.
-
Prepare serial dilutions of this compound (Prucalopride) in serum-free DMEM containing the PDE inhibitor.
-
Add the different concentrations of this compound (Prucalopride) to the wells and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound (Prucalopride) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Experimental Workflow: In Vitro cAMP Assay
Avoiding Pancopride precipitation in media
A comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and prevent Pancopride precipitation in experimental media.
Disclaimer: this compound is a research compound with limited publicly available data on its solubility and stability in cell culture media. Much of the quantitative data and procedural recommendations provided in this guide are based on studies of a structurally related compound, Prucalopride, and general principles of small molecule solubility. Researchers should use this information as a guide and perform their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a member of the benzamide class of compounds. Its chemical formula is C18H24ClN3O2 and it has a molecular weight of approximately 349.9 g/mol . Understanding the chemical nature of a compound is the first step in developing a successful solubilization strategy.
Q2: My this compound solution precipitated immediately after adding it to my cell culture medium. What is the likely cause?
Immediate precipitation, often called "crashing out," is a common issue when an organic stock solution of a hydrophobic compound is diluted into an aqueous-based cell culture medium. This occurs because the compound's solubility drastically decreases as the concentration of the organic solvent is diluted.
Q3: Can the pH of my culture medium affect this compound solubility?
Yes, the pH of the medium can significantly impact the solubility of ionizable compounds. For the related compound Prucalopride, solubility is highly pH-dependent, with much greater solubility in acidic conditions (pH 1.2) compared to neutral or basic conditions (pH > 3.0). Since cell culture media is typically buffered to a physiological pH of around 7.2-7.4, this can contribute to the low solubility of this compound.
Q4: Does the type of cell culture medium or the presence of serum affect this compound's stability?
Different media formulations contain varying concentrations of salts, amino acids, and other components that can interact with your compound and affect its solubility. Serum contains a high concentration of proteins, such as albumin, which can bind to hydrophobic drugs and either increase their apparent solubility or, in some cases, contribute to the formation of insoluble complexes. The effect of serum on this compound solubility should be empirically determined.
Q5: What is the recommended solvent for preparing a this compound stock solution?
For the related compound Prucalopride, Dimethyl sulfoxide (DMSO) and ethanol are effective solvents. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mg/mL in DMSO) to minimize the volume of organic solvent added to the cell culture medium.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Symptoms: The medium turns cloudy or a visible precipitate forms immediately after adding the this compound stock solution.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. Solution: Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| "Solvent Shock" | Rapid dilution of the DMSO stock into the aqueous medium causes the compound to crash out of solution. Solution: Add the stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing or swirling. Consider a serial dilution approach. |
| Low Media Temperature | Solubility of many compounds is lower at colder temperatures. Solution: Always use pre-warmed (37°C) cell culture medium when preparing your working solutions. |
| High Final DMSO Concentration | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. Solution: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution. |
Issue 2: Delayed Precipitation in Culture
Symptoms: The culture medium appears clear initially but becomes cloudy or a precipitate forms after several hours or days of incubation.
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may degrade over time in the culture medium, leading to the formation of insoluble byproducts. Solution: Prepare fresh this compound-containing media for each experiment and for media changes in long-term cultures. |
| pH Shift in Media | Cellular metabolism can lead to a decrease in the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds. Solution: Ensure your medium has adequate buffering capacity. For long-term experiments, monitor the pH and change the medium regularly. |
| Interaction with Media Components or Serum | This compound may interact with components in the media or serum over time, forming insoluble complexes. Solution: If possible, test the solubility and stability of this compound in serum-free media to determine if serum is a contributing factor. |
| Media Evaporation | Evaporation from culture plates can concentrate all media components, including this compound, potentially exceeding its solubility limit. Solution: Ensure proper humidification in the incubator and use appropriate culture vessel lids to minimize evaporation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of
Technical Support Center: Analysis of Pantoprazole Degradation Products
Disclaimer: The term "Pancopride" did not yield specific results in scientific literature. Based on the context of drug degradation analysis, this guide focuses on Pantoprazole , a widely researched proton pump inhibitor, which is frequently studied for its degradation pathways. The information provided is intended for research professionals and is based on published scientific findings.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the analysis of Pantoprazole degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for Pantoprazole?
A1: Pantoprazole is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolysis (acidic and alkaline), oxidation, and photolysis. Under acidic and oxidative conditions, the sulfide and sulfone impurities are major degradation products. The drug is generally found to be more stable under alkaline and dry heat conditions.
Q2: What are the initial steps for conducting a forced degradation study on Pantoprazole?
A2: A forced degradation study, also known as stress testing, is crucial for understanding the stability of a drug and developing stability-indicating analytical methods. The initial step is to subject a solution of Pantoprazole to various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis. The goal is to achieve partial degradation (around 10-20%) to ensure that the analytical method can effectively separate the intact drug from its degradation products.
Q3: Which analytical technique is most suitable for analyzing Pantoprazole and its degradation products?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly used technique for the separation and quantification of Pantoprazole and its degradation products. This method, often coupled with a UV detector, can be optimized to resolve the parent drug from various degradants. For structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly effective.
Q4: How can I ensure my HPLC method is "stability-indicating"?
A4: A stability-indicating method is an analytical procedure that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate your HPLC method as stability-indicating, you must demonstrate specificity. This is achieved by showing that the peaks for Pantoprazole and its degradation products are well-resolved from each other and from any excipient peaks. Peak purity analysis using a photodiode array (PDA) detector is also a valuable tool to confirm that the chromatographic peak of the active ingredient is not co-eluting with any other component.
Troubleshooting Guides
Problem 1: Poor separation between Pantoprazole and its degradation products in HPLC.
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution:
-
Adjust pH: The pH of the aqueous component of the mobile phase can significantly impact the retention and resolution of ionizable compounds like Pantoprazole and its degradants. Experiment with different pH values for the buffer.
-
Modify Organic Solvent Ratio: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution, where the solvent composition changes over time, can often provide better separation for complex mixtures of degradants.
-
Change Column: If optimizing the mobile phase is insufficient, consider using a different HPLC column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.
-
Problem 2: Unidentified peaks appear in the chromatogram of a stressed sample.
-
Possible Cause: Formation of new, uncharacterized degradation products.
-
Solution:
-
LC-MS Analysis: The most direct way to identify unknown peaks is to analyze the sample using liquid chromatography-mass spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, and MS/MS fragmentation can help in elucidating its structure.
-
Peak Purity Analysis: Use a PDA detector to check the spectral purity of the unknown peak. This can help determine if it is a single component.
-
Literature Review: Consult scientific literature for known degradation products of Pantoprazole under the specific stress conditions you have applied.
-
Problem 3: The extent of degradation is too high or too low.
-
Possible Cause: The stress conditions (e.g., concentration of stressor, temperature, duration) are too harsh or too mild.
-
Solution:
-
For Excessive Degradation: Reduce the concentration of the acid, base, or oxidizing agent. Alternatively, decrease the temperature or the duration of the stress study.
-
For Insufficient Degradation: Increase the intensity of the stress condition. For example, use a higher concentration of the stressor, increase the temperature, or extend the exposure time. The goal is to achieve a target degradation of 10-20%.
-
Experimental Protocols
Protocol 1: Forced Degradation of Pantoprazole
This protocol outlines the general procedure for subjecting Pantoprazole to various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of Pantoprazole in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 1M HCl.
-
Heat the solution, for example, at 80°C for 8 hours.
-
After cooling, neutralize the solution with an equivalent amount of 1M NaOH.
-
Dilute to the final concentration with the mobile phase.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 1M NaOH.
-
Heat the solution, for instance, at 80°C for 8 hours.
-
After cooling, neutralize with an equivalent amount of 1M HCl.
-
Dilute to the final concentration.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 48 hours).
-
Dilute to the final concentration.
-
-
Thermal Degradation:
-
Keep the solid drug powder in an oven at a high temperature (e.g., 60°C) for an extended period (e.g., one month).
-
Alternatively, heat a solution of the drug.
-
Dissolve and dilute the stressed sample to the final concentration.
-
-
Photolytic Degradation:
-
Expose a solution of Pantoprazole (e.g., 1 mg/mL in methanol) to direct sunlight for a specified duration (e.g., 15 days).
-
Prepare a control sample stored in the dark.
-
Dilute the exposed sample to the final concentration.
-
Protocol 2: Stability-Indicating RP-HPLC Method
This is an example of an RP-HPLC method for the analysis of Pantoprazole and its degradation products. Method parameters may need to be optimized for specific applications.
| Parameter | Condition |
| Column | Phenomenex® C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer and acetonitrile (55:45 v/v), pH adjusted to 5.0 |
| Flow Rate | 1.0 mL/min |
| **Detection |
Technical Support Center: Improving Pancopride Bioavailability In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Pancopride.
Frequently Asked Questions (FAQs)
Q1: What are the main factors limiting the in vivo bioavailability of this compound?
A1: The in vivo bioavailability of a drug like this compound can be limited by several factors. These primarily include poor aqueous solubility, low permeability across intestinal membranes, and significant first-pass metabolism in the liver. Physicochemical properties of the drug itself, as well as physiological factors in the gastrointestinal tract, play a crucial role.
Q2: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
A2: Several formulation strategies can be employed. These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance dissolution rate and absorption.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can create amorphous solid dispersions, improving its solubility and dissolution.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Nanotechnology: Encapsulating this compound in nanocarriers like nanoparticles, liposomes, or nanoemulsions can protect it from degradation, improve solubility, and facilitate targeted delivery.
Q3: Can co-administration of other agents improve this compound's bioavailability?
A3: Yes, co-administration with certain agents can enhance bioavailability. For instance, permeation enhancers can improve intestinal absorption, and metabolism inhibitors can reduce
Technical Support Center: Minimizing Pancopride Off-Target Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target binding of Pancopride. Our goal is to equip you with the necessary strategies and experimental protocols to enhance the selectivity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound is identified as a 5-HT3 receptor antagonist. Its primary therapeutic action is expected to be mediated through the blockade of this specific serotonin receptor subtype. However, like many small molecules, it has the potential to interact with other proteins, leading to off-target effects. A comprehensive understanding of its binding profile is crucial for accurate interpretation of experimental results and for predicting potential side effects.
Q2: What are the common causes of off-target binding with compounds like this compound?
Off-target effects for small molecule inhibitors can stem from several factors. Often, the ATP-binding pocket of kinases, a frequent target of drug discovery efforts, is highly conserved across the kinome, leading to the potential for a single compound to bind to multiple kinases. Additionally, structural similarities between the binding sites of different proteins can lead to unintended interactions. For a compound like this compound, off-target binding could occur at other serotonin receptor subtypes, or at entirely different classes of proteins such as kinases or ion channels.
Q3: How can I begin to assess the selectivity of this compound in my experiments?
A systematic approach to assessing selectivity involves a combination of computational and experimental methods. Initially, in silico profiling can predict potential off-target interactions based on the structure of this compound. Experimentally, a tiered approach is recommended. Start with broad screening panels, such as a comprehensive kinase profiling assay and a safety screening panel that includes common off-target liabilities. Following this, more specific, hypothesis-driven experiments can be conducted to validate any identified off-target hits.
Troubleshooting Guides
Problem 1: High background or unexpected results in cell-based assays with this compound.
High background or unexpected phenotypes in cell-based assays are often the first indication of off-target activity.
-
Possible Cause: this compound may be interacting with unintended targets within the cell, leading to the observed effects.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a careful dose-response analysis for both the on-target effect and the unexpected phenotype. A significant difference in the EC50 or IC50 values can suggest an off-target effect.
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target and potential off-targets in a cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).
-
Counter-Screening: Test this compound in a panel of assays for common off-target liabilities, such as the hERG channel or various cytochrome P450 enzymes.
-
Problem 2: In vivo toxicity is observed at concentrations expected for on-target engagement.
Toxicity observed in vivo can be a result of exaggerated on-target effects or off-target liabilities.
-
Possible Cause: this compound may have off-target interactions that lead to toxicity in animal models.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the plasma and tissue concentrations of this compound with both the on-target effects and the observed toxicity.
-
Histopathology: Conduct a detailed histopathological examination of major organs to identify any tissue-specific damage.
-
Broad Off-Target Profiling: If not already performed, subject this compound to extensive off-target screening, including kinase panels and receptor binding assays, to identify potential liabilities.
-
Data Presentation
Table 1: Illustrative Binding Profile of this compound
The following table presents hypothetical data to illustrate how the binding affinities of this compound for its primary target and a selection of potential off-targets could be represented.
| Target | Binding Affinity (Ki, nM) | Assay Type |
| 5-HT3A Receptor (Primary Target) | 5.2 | Radioligand Binding |
| 5-HT2A Receptor | 850 | Radioligand Binding |
| 5-HT4 Receptor | >10,000 | Radioligand Binding |
| Dopamine D2 Receptor | 1,200 | Radioligand Binding |
| Adrenergic α1A Receptor | 2,500 | Radioligand Binding |
| hERG Channel | >10,000 | Electrophysiology |
| Kinase X | 750 | Kinase Activity Assay |
| Kinase Y | >10,000 | Kinase Activity Assay |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
1. Radioligand Binding Assay for 5-HT Receptor Selectivity
-
Objective: To determine the binding affinity of this compound for various serotonin receptor subtypes.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human 5-HT receptor subtypes of interest.
-
Binding Reaction: Incubate the cell membranes with a specific radioligand for the receptor being tested and varying concentrations of this compound in a suitable binding buffer.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value for this compound by fitting the displacement data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Kinase Profiling
-
Objective: To assess the selectivity of this compound across a broad panel of kinases.
-
Methodology:
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a large panel of purified human kinases.
-
Assay Conditions: this compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against each kinase in the presence of ATP and a suitable substrate.
-
Detection: Kinase activity is measured, often through the quantification of phosphorylated substrate, using methods such as radiometric assays or fluorescence-based assays.
-
Data Analysis: The percent inhibition of each kinase by this compound is calculated. For significant hits (e.g., >50% inhibition), follow-up dose-response experiments are performed to determine the IC50 values.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To directly measure the engagement of this compound with its target(s) in a cellular environment.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations.
-
Heating: Heat the cell lysates to
-
Validation & Comparative
Pancopride and Ondansetron: A Comparative In Vitro Potency Analysis at the 5-HT3 Receptor
For researchers and drug development professionals engaged in the study of serotonergic pathways, particularly the 5-HT3 receptor, a clear understanding of the comparative potency of different antagonists is crucial. This guide provides an objective, data-driven comparison of two notable 5-HT3 receptor antagonists: pancopride and ondansetron. The following sections detail their in vitro binding affinities, the experimental protocols used to determine these values, and a visualization of the relevant biological and experimental frameworks.
Data Presentation: In Vitro Potency
The in vitro potency of this compound and ondansetron at the 5-HT3 receptor has been evaluated using radioligand binding assays. These assays determine the concentration of a compound required to inhibit the binding of a known radiolabeled ligand to the receptor, providing a quantitative measure of binding affinity. The key metric presented here is the inhibition constant (Ki), where a lower value indicates a higher binding affinity.
| Compound | Radioligand | Tissue Source | Ki (nM) | Reference |
| This compound | [3H]GR65630 | Membranes from rat brain cortex | 0.40 | [1] |
| Ondansetron | Not Specified | Not Specified | 2.0 | [1] |
| Ondansetron | Not Specified | Not Specified | 4.9 (IC50) | [2] |
Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Based on the available in vitro data, this compound demonstrates a higher binding affinity for the 5-HT3 receptor, with a Ki value of 0.40 nM, as compared to ondansetron with a reported Ki of 2.0 nM.[1] Another study reports an IC50 value of 4.9 nM for ondansetron.[2]
Experimental Protocols
The determination of the in vitro potency of these compounds relies on standardized experimental methodologies. Below is a detailed description of a representative radioligand binding assay protocol for the 5-HT3 receptor.
Radioligand Binding Assay for 5-HT3 Receptor
Objective: To determine the binding affinity (Ki) of test compounds (this compound, ondansetron) for the 5-HT3 receptor by measuring their ability to displace a radiolabeled antagonist, such as [3H]GR65630.
Materials:
-
Receptor Source: Membranes prepared from rat brain cortex or a suitable cell line expressing the 5-HT3 receptor.
-
Radioligand: [3H]GR65630, a potent and selective 5-HT3 receptor antagonist.
-
Test Compounds: this compound and ondansetron, dissolved in an appropriate solvent.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 receptor antagonist (e.g., 30 µM metoclopramide) to determine the level of non-specific binding of the radioligand.
-
Instrumentation: Glass fiber filters, a filtration manifold, and a liquid scintillation counter.
Methodology:
-
Membrane Preparation:
-
The selected tissue (e.g., rat brain cortex) is homogenized in an ice-cold buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
The assay is typically performed in microcentrifuge tubes or a 96-well plate format.
-
To each tube/well, the following are added in a specific order:
-
Assay buffer.
-
A fixed concentration of the radioligand ([3H]GR65630).
-
Varying concentrations of the test compound (this compound or ondansetron) or the non-specific binding control.
-
The membrane preparation is added to initiate the binding reaction.
-
-
The reaction mixture is incubated at a controlled temperature (e.g., room temperature) for a specific duration to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a vacuum manifold. The filters trap the membranes with the bound radioligand.
-
The filters are quickly washed with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification of Bound Radioactivity:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using a non-linear regression analysis to determine the IC50 value for each test compound.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Mandatory Visualization
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: 5-HT3 Receptor Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
Prucalopride Clinical Trial Data: A Statistical Analysis and Comparison
This guide provides a comprehensive statistical analysis of Prucalopride clinical trial data for researchers, scientists, and drug development professionals. It objectively compares the performance of Prucalopride with placebo and provides supporting experimental data from key clinical trials.
Efficacy of Prucalopride in Chronic Constipation
Prucalopride, a selective high-affinity 5-hydroxytryptamine (5-HT4) receptor agonist, has demonstrated significant efficacy in the treatment of chronic constipation in multiple large-scale, randomized, controlled clinical trials.[1][2][3][4][5] An integrated analysis of six phase 3 and 4 trials, encompassing 2484 patients, showed that a significantly higher percentage of patients treated with Prucalopride (2 mg daily) achieved an average of three or more spontaneous complete bowel movements (SCBMs) per week over a 12-week period compared to placebo.
Table 1: Primary Efficacy Endpoint in Integrated Analysis of Six Clinical Trials
| Treatment Group | Number of Patients | Percentage of Responders (≥3 SCBMs/week) | Odds Ratio (95% CI) | p-value |
| Prucalopride (≤2 mg) | 1237 | 27.8% | 2.68 (2.16, 3.33) | < 0.001 |
| Placebo | 1247 | 13.2% |
Source: Integrated analysis of six randomized, controlled clinical trials.
These results are consistent across individual phase 3 trials. For instance, one study with 620 patients reported that 30.9% of patients receiving 2 mg of Prucalopride and 28.4% of those receiving 4 mg achieved the primary endpoint, compared to 12.0% in the placebo group (p<0.001 for both comparisons). Another trial in men with chronic constipation showed that 37.9% of patients in the Prucalopride group achieved the primary endpoint, compared to 17.7% in the placebo group (p<0.0001).
Secondary efficacy endpoints, including patient satisfaction with bowel function and their perception of constipation severity, were also significantly improved with Prucalopride compared to placebo.
Safety and Tolerability Profile
Prucalopride has been shown to have a favorable safety and tolerability profile. The most commonly reported treatment-related adverse events are headache, abdominal pain, nausea, and diarrhea. These events were generally mild to moderate in severity and often occurred on the first day of treatment, diminishing with continued use. Importantly, Prucalopride does not exhibit a clinically relevant affinity for the hERG potassium channel, which has been a concern with other 5-HT4 receptor agonists, and thus has a better cardiovascular safety profile.
Table 2: Common Treatment-Emergent Adverse Events (Reported in ≥2% of Patients on Prucalopride and more frequently than Placebo)
| Adverse Event | Prucalopride 2 mg (n=1237) | Placebo (n=1247) |
| Headache | 25-30% | 12-17% |
| Abdominal Pain | 16-23% | 11-19% |
| Nausea | 12-24% | 8-14% |
| Diarrhea | 12-19% | 3-5% |
Source: Data from pivotal clinical trials.
Experimental Protocols
The efficacy and safety of Prucalopride have been established through a series of well-designed, multicenter, randomized, double-blind, placebo-controlled, parallel-group phase 3 and 4 clinical trials.
Key Methodological Features:
-
Study Population: Adult patients with chronic constipation, typically defined as having two or fewer SCBMs per week for at least six months, along with other symptoms like hard stools, straining, or a sensation of incomplete evacuation.
-
Trial Design: A common design involves a 2-week run-in period to establish baseline bowel function, followed by a 12-week treatment phase where patients are randomized to receive either Prucalopride (commonly 2 mg or 4 mg once daily) or a matching placebo.
-
Primary Efficacy Endpoint: The most common primary endpoint is the proportion of patients achieving a weekly average of three or more SCBMs during the 12-week treatment period.
-
Data Collection: Efficacy data is typically collected through daily electronic diaries where patients record their bowel movements, stool consistency, and associated symptoms. Quality of life and treatment satisfaction are assessed using validated questionnaires like the Patient Assessment of Constipation-Symptoms (PAC-SYM) and Patient Assessment of Constipation-Quality of Life (PAC-QOL).
-
Safety Monitoring: Safety is assessed through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Signaling Pathway and Experimental Workflow
Prucalopride's mechanism of action involves the selective activation of 5-HT4 receptors located on enteric neurons in the gastrointestinal tract. This activation enhances the release of acetylcholine, a neurotransmitter that stimulates colonic peristalsis and increases bowel motility.
References
- 1. Efficacy and Safety of Prucalopride in Chronic Constipation: An Integrated Analysis of Six Randomized, Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prucalopride: safety, efficacy and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prucalopride in the treatment of chronic constipation in patients from the Asia-Pacific region: a randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. A Randomized, Double-Blind, Placebo-Controlled, Phase 3 Trial to Evaluate the Efficacy, Safety, and Tolerability of Prucalopride in Men With Chronic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Pancopride Disposal
This document provides a comprehensive guide for the safe and compliant disposal of Pancopride, a novel research compound. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The following instructions are intended for trained laboratory personnel, including researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Assessment
Before handling this compound for disposal, a thorough risk assessment must be conducted. This compound is a potent experimental compound with an incomplete toxicological profile. Therefore, it should be treated as a hazardous substance.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves when handling this compound. For procedures with a risk of aerosolization, a fume hood is mandatory.
-
Spill Management: In case of a spill, immediately cordon off the area. Absorb the spill with a chemical absorbent material. Collect the contaminated material in a sealed, labeled hazardous waste container.
-
First Aid:
-
Skin Contact: Wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
This compound Waste Segregation
Proper segregation of this compound waste at the source is the first and most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process.
-
Solid Waste: Includes contaminated gloves, bench paper, and empty vials. These should be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Includes unused this compound solutions, reaction mixtures, and contaminated solvents. This waste must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
Chemical Inactivation/Neutralization Protocol
For liquid waste containing high concentrations of this compound, a chemical inactivation step is recommended to reduce its reactivity and potential toxicity before collection by a certified waste disposal service.
Quantitative Data for Inactivation:
The following table summarizes the key parameters for the chemical neutralization of a 10% this compound solution in a DMSO/water (1:1) solvent.
| Parameter | Value | Units | Notes |
| Neutralizing Agent | 1 M Sodium Hydroxide (NaOH) | - | - |
| Optimal pH for Degradation | 12 | - | This compound degrades rapidly at high pH. |
| Reaction Time | 60 | minutes | Minimum time required for >99% degradation. |
| Recommended Temperature | 25 | °C | Room temperature is sufficient. |
| Volume Ratio (this compound:NaOH) | 1:2 | v/v | For a 10% this compound solution. |
Experimental Protocol for Neutralization:
-
Preparation: Work within a certified chemical fume hood. Ensure all necessary PPE is worn. Prepare a 1 M solution of Sodium Hydroxide.
-
Reaction Setup: In a suitable glass container, add the this compound liquid waste.
-
Neutralization: Slowly add the 1 M NaOH solution to the this compound waste while stirring gently. The recommended volume ratio is 1 part this compound waste to 2 parts NaOH solution.
-
pH Monitoring: Use a calibrated pH meter to monitor the pH of the solution. Adjust the amount of NaOH added to maintain a pH of 12.
-
Reaction Time: Allow the mixture to react for at least 60 minutes at room temperature, with continuous stirring.
-
Final pH Adjustment: After the reaction is complete, adjust the pH of the solution to between 6 and 8 using a suitable acid (e.g., 1 M HCl) before final disposal.
-
Collection: Transfer the neutralized solution to a labeled hazardous waste container for collection.
Disposal Workflow Visualization
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Final Collection and Disposal
All segregated and appropriately treated this compound waste containers must be securely sealed and stored in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from general laboratory traffic.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazards associated with it.
-
Pickup: Schedule a pickup with your institution's certified hazardous waste disposal service. Do not attempt to dispose of this compound waste through standard trash or sewer systems.
-
Documentation: Complete all necessary waste manifest forms as required by your institution and local regulations. Retain a copy of the manifest for your records.
By strictly following these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations.
Essential Safety and Handling Guide: Personal Protective Equipment for Pancopride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pancopride. The following procedures are designed to ensure a safe laboratory environment by outlining the necessary personal protective equipment (PPE), operational plans, and disposal considerations.
Hazard Identification and Risk Assessment
This compound, and the closely related compound Prucalopride, can cause skin, eye, and respiratory irritation. Ingestion may also be harmful. Before handling this compound, a thorough risk assessment should be conducted to determine the potential for exposure and to implement the appropriate control measures.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Engineering Controls | Gloves | Eye Protection | Respiratory Protection | Lab Coat/Protective Clothing |
| Weighing and Aliquoting (powder form) | Chemical fume hood or ventilated balance enclosure | Nitrile or latex gloves | Tightly fitting safety goggles or a face shield | N95 respirator or equivalent, especially if dust is generated | Standard lab coat |
| Solution Preparation and Handling | Well-ventilated area or chemical fume hood | Nitrile or latex gloves | Safety glasses with side shields | Not generally required if handled in a fume hood | Standard lab coat |
| Cell Culture/In Vitro Assays | Biological safety cabinet (if applicable) | Nitrile or latex gloves | Safety glasses | Not generally required | Standard lab coat |
| Spill Cleanup | N/A | Chemical-resistant gloves (e.g., nitrile) | Safety goggles and face shield | N95 respirator or equivalent | Disposable gown or coveralls |
Experimental Workflow for Safe Handling
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Emergency Procedures
Spill Response:
-
Evacuate the immediate
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
